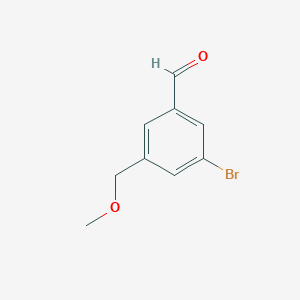

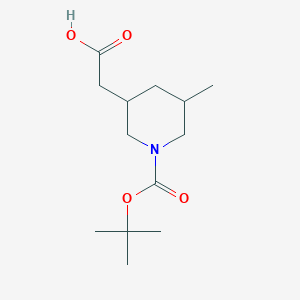

3-溴-5-(甲氧基甲基)苯甲醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of similar bromo-substituted benzaldehyde compounds has been demonstrated in various studies. For instance, the total synthesis of a biologically active, naturally occurring dibromo compound starting from a bromo-dimethoxyphenyl methanol has been successfully achieved in five steps with an overall yield of 34% (Akbaba et al., 2010). This process highlights the regioselective demethylation of aryl methyl ethers, a method potentially applicable to the synthesis of 3-Bromo-5-(methoxymethyl)benzaldehyde.

Molecular Structure Analysis

Molecular structure analysis is crucial for understanding the reactivity and properties of a compound. Although specific studies on 3-Bromo-5-(methoxymethyl)benzaldehyde's molecular structure are scarce, related compounds have been analyzed through techniques such as NMR, IR spectroscopy, and X-ray crystallography. These methods provide insights into the electronic environment and molecular geometry, which are essential for predicting the reactivity of similar compounds (Cao, 2009).

Chemical Reactions and Properties

Bromo-substituted benzaldehydes participate in a variety of chemical reactions, such as condensation, bromination, and hydrolysis, owing to the presence of the bromo group and the aldehyde functionality. For instance, the synthesis of 3-Bromo-5-tert-butyl-2-hydroxy-benzaldehyde through bromination of a precursor demonstrates the compound's reactivity towards halogenation agents (Jian-bin, 2012).

Physical Properties Analysis

The physical properties, such as melting point, boiling point, and solubility, of 3-Bromo-5-(methoxymethyl)benzaldehyde, can be inferred from similar compounds. These properties are influenced by the molecular structure, particularly the bromo and methoxymethyl groups, which affect the compound's intermolecular interactions and, consequently, its physical state at room temperature and its solubility in various solvents.

Chemical Properties Analysis

The chemical properties of 3-Bromo-5-(methoxymethyl)benzaldehyde, such as reactivity towards nucleophiles and electrophiles, can be analyzed based on its functional groups. The bromo group makes it susceptible to nucleophilic substitution reactions, while the aldehyde group allows it to undergo various addition reactions. Studies on similar bromo-substituted compounds reveal insights into their reactivity patterns, offering a basis for predicting the behavior of 3-Bromo-5-(methoxymethyl)benzaldehyde in chemical transformations (Aljaar et al., 2013).

科学研究应用

合成和化学过程

- 改进合成过程: Feng (2002)描述了一种合成过程,涉及对P羟基苯甲醛与溴反应,从而合成3,5甲氧基-4羟基苯甲醛,这是一个相关化合物 (Yangyu Feng, 2002)。

- 生物活性化合物的全合成: Akbaba等人 (2010)从一个相关的甲氧基甲基取代化合物开始合成了一种天然产物,突出了在天然产物合成中使用3-溴-5-(甲氧基甲基)苯甲醛的重要性 (Akbaba et al., 2010)。

- 配合物的合成: Zhang等人 (2013)使用一种结构类似于3-溴-5-(甲氧基甲基)苯甲醛的化合物制备了四核配合物,展示了它在金属有机配合物合成中的潜力 (Zhang et al., 2013)。

生物学和药理学应用

- 抗氧化、抗微生物和抗癌性能: Konuş等人 (2019)合成了相关溴酚类化合物的衍生物,并评估了它们的抗氧化、抗微生物和抗癌性能,表明这类化合物在药物化学中的潜力 (Konuş等人,2019)。

- 海藻中的溴酚类化合物: Xu等人 (2003)从海藻中分离出溴酚类化合物,与3-溴-5-(甲氧基甲基)苯甲醛结构相关,展示了它在自然来源中的存在以及其抗菌性能 (Xu et al., 2003)。

有机化学和催化

- 无金属电化学反应: Areias等人 (2003)讨论了涉及苯甲醛的电化学反应,这种化合物在结构上类似于3-溴-5-(甲氧基甲基)苯甲醛,表明它在无金属催化中的潜力 (Areias et al., 2003)。

安全和危害

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm. It has hazard statements H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

属性

IUPAC Name |

3-bromo-5-(methoxymethyl)benzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO2/c1-12-6-8-2-7(5-11)3-9(10)4-8/h2-5H,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWZFPHOWYOVWSJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC(=CC(=C1)Br)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-5-(methoxymethyl)benzaldehyde | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

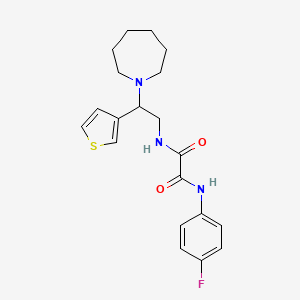

![N-(1,3-benzodioxol-5-ylmethyl)-2-{[6-(2-furyl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]thio}acetamide](/img/structure/B2486672.png)

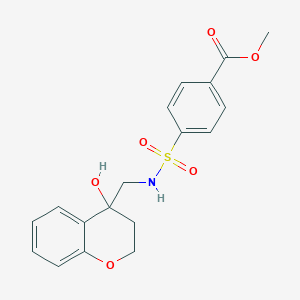

![N-(1-adamantyl)-6-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanamide](/img/structure/B2486677.png)

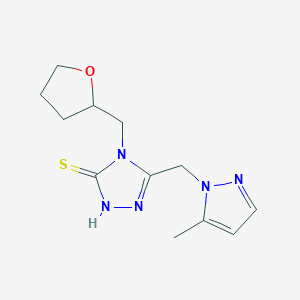

![3-(5-chlorothiophen-2-yl)-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2486685.png)

![2-(4-benzoylphenoxy)-N-{1-[(4-hydroxyphenyl)methyl]piperidin-4-yl}acetamide](/img/structure/B2486689.png)